1-(4-Amino-3-bromo-phenyl)-ethanone is a substituted acetophenone derivative recognized as a critical building block in medicinal chemistry and advanced organic synthesis. Its value is defined by the specific arrangement of its functional groups: an aniline amine, an acetyl group, and a bromine atom positioned ortho to the amine. This precise configuration is leveraged in the synthesis of high-value compounds, particularly in the development of heterocyclic antitumor agents and kinase inhibitors, where the 3-bromo substituent is integral to achieving high levels of biological activity. [REFS-1, REFS-2]
Substituting 1-(4-Amino-3-bromo-phenyl)-ethanone with its non-brominated parent, 1-(4-aminophenyl)ethanone, or even the 3-chloro analog, is a critical procurement error for performance-driven applications. The bromine atom at the 3-position is not a simple placeholder; it is a crucial determinant of the final molecule's potency and binding characteristics. Structure-activity relationship (SAR) studies consistently show that derivatives synthesized from this specific bromo-precursor exhibit significantly higher cytotoxicity against cancer cell lines compared to those from the unsubstituted analog. [1] This makes the precursors non-interchangeable for researchers aiming to synthesize compounds with the highest possible efficacy, as substitution would lead to a quantifiable loss in performance or require a complete redesign of the synthetic and therapeutic strategy.
In the development of 2-(4-aminophenyl)benzothiazole-based antitumor agents, the choice of substituent on the phenyl ring is a primary driver of potency. A direct comparison of derivatives against the MCF-7 human breast cancer cell line shows that the precursor's 3-bromo substituent enables sub-nanomolar cytotoxicity. The derivative synthesized from the 3-bromo precursor (compound 9c) achieved an IC50 value in the range of 0.1 to 1 nM. In contrast, the derivative from the unsubstituted precursor, 1-(4-aminophenyl)ethanone (compound 5a), was approximately 10-fold less potent. [1]
| Evidence Dimension | In Vitro Cytotoxicity (IC50) of Derived 2-Arylbenzothiazoles vs. MCF-7 Cells |
| Target Compound Data | Derivative from 1-(4-Amino-3-bromo-phenyl)-ethanone precursor exhibited IC50 of <0.001 µM (<1 nM) |
| Comparator Or Baseline | Derivative from unsubstituted 1-(4-aminophenyl)ethanone precursor exhibited IC50 of >0.001 to 0.01 µM (1-10 nM) |
| Quantified Difference | Approx. 10-fold greater potency |
| Conditions | 7-day MTT assay against MCF-7 human breast cancer cell line. |
For drug discovery programs, a 10-fold increase in potency is a significant advantage, making this specific precursor a critical choice for developing competitive lead compounds.
The 4-amino-3-bromophenyl moiety is explicitly specified as a key starting material in patents for high-value therapeutic agents. For example, it is a disclosed intermediate in the synthesis of novel indoleamine 2,3-dioxygenase (IDO) inhibitors for immunotherapy applications. [1] The specific substitution pattern is required to construct the final patented compounds, making this exact precursor necessary for researchers operating in this chemical space.
| Evidence Dimension | Requirement as a named precursor in pharmaceutical patents |
| Target Compound Data | Listed as a starting material or key intermediate for patented IDO inhibitors. |
| Comparator Or Baseline | Unsubstituted or alternatively substituted anilines are not specified for these targeted synthetic routes. |
| Quantified Difference | N/A (Qualitative but high procurement relevance) |
| Conditions | As described in patent literature for the synthesis of novel therapeutic agents. |
Procuring this compound enables direct application of patented synthetic routes, ensuring access to specific, high-value chemical matter without the need for costly and time-consuming route redevelopment.
A broader structure-activity relationship analysis within the 2-(4-aminophenyl)benzothiazole class confirms the strategic value of the 3-position halogen. A follow-up study demonstrated that the parent amines featuring a halogen substituent (such as bromo or chloro) adjacent to the amine group were consistently more cytotoxic toward breast cancer cell lines than the unsubstituted parent amine. [1] This establishes a reliable principle: for this pharmacophore, the inclusion of a 3-halogen is a key feature for maximizing biological effect.
| Evidence Dimension | General SAR trend for cytotoxicity in 2-(4-aminophenyl)benzothiazoles |
| Target Compound Data | Amines with a 3-halogen substituent (including bromo) showed higher cytotoxicity. |
| Comparator Or Baseline | The unsubstituted parent amine, 2-(4-aminophenyl)benzothiazole. |
| Quantified Difference | Qualitatively higher potency across the compound class. |
| Conditions | In vitro testing against MCF-7 and MDA 468 mammary carcinoma cell lines. |
This evidence provides a clear chemical rationale for selecting this precursor, as it reliably leads to more potent final compounds compared to the simpler, unsubstituted analog.
This precursor is the logical choice for synthesizing 2-arylbenzothiazole derivatives intended for screening against breast cancer cell lines, where the 3-bromo substituent is directly correlated with achieving sub-nanomolar IC50 values. [1]
Use as a specified starting material to follow established, patented routes toward novel inhibitors of therapeutic targets like IDO, KIT, and PDGFRA, ensuring access to claimed chemical space. [2]
Ideal for medicinal chemistry programs where initial screens with unsubstituted analogs show promise; introducing the 3-bromo substituent via this precursor is a proven strategy to significantly enhance biological potency. [REFS-1, REFS-3]